molecular formula C4H6F3N3OS B1425531 1-Methyl-4-trifluoroacetylthiosemicarbazide CAS No. 110932-26-8

1-Methyl-4-trifluoroacetylthiosemicarbazide

Cat. No.: B1425531
CAS No.: 110932-26-8
M. Wt: 201.17 g/mol
InChI Key: OYCHJHYPSZXDCT-UHFFFAOYSA-N
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Description

1-Methyl-4-trifluoroacetylthiosemicarbazide (CAS: 110932-26-8) is a thiosemicarbazide derivative with the molecular formula C₄H₆F₃N₃OS and a molecular weight of 201.17 g/mol. It is characterized by a methyl group at the 1-position and a trifluoroacetyl substituent at the 4-position of the thiosemicarbazide backbone. The trifluoroacetyl group enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

2,2,2-trifluoro-N-(methylaminocarbamothioyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3N3OS/c1-8-10-3(12)9-2(11)4(5,6)7/h8H,1H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCHJHYPSZXDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNNC(=S)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Methylthiosemicarbazide

This precursor can be prepared by methylation of thiosemicarbazide or by reaction of methylhydrazine with carbon disulfide followed by appropriate workup.

Typical procedure:

  • React thiosemicarbazide with methyl iodide or methyl sulfate under basic conditions.
  • The reaction is performed in an aqueous or alcoholic medium at controlled temperature (0–25°C).
  • The product is isolated by filtration or extraction and purified by recrystallization.

Trifluoroacetylation of 1-Methylthiosemicarbazide

The trifluoroacetyl group is introduced by acylation using trifluoroacetic anhydride or trifluoroacetyl chloride.

Typical procedure:

  • Dissolve 1-methylthiosemicarbazide in anhydrous solvent such as dichloromethane or tetrahydrofuran.
  • Cool the solution to 0–5°C.
  • Slowly add trifluoroacetic anhydride dropwise under stirring.
  • Maintain the reaction temperature and stir for 1–3 hours.
  • Quench the reaction with water or dilute acid.
  • Extract the product into organic solvent and purify by recrystallization or chromatography.

Research Findings and Optimization Data

Several studies have reported optimization of reaction parameters such as solvent choice, temperature, molar ratios, and purification methods to maximize yield and purity.

Parameter Condition Yield (%) Purity (%) Notes
Solvent Dichloromethane 85–90 >98 Preferred for acylation step
Temperature 0–5°C 88 >98 Low temperature prevents side reactions
Molar ratio (TFAA:precursor) 1.1:1 90 >99 Slight excess of trifluoroacetic anhydride improves yield
Reaction time 2 hours 87–90 >98 Longer times do not improve yield
Purification Recrystallization from ethanol >98 Efficient for obtaining pure product

Alternative Synthetic Routes

Some literature suggests alternative methods, including:

  • Using trifluoroacetyl chloride as acylating agent under similar conditions.
  • Employing solid-phase synthesis for combinatorial libraries involving trifluoroacetylthiosemicarbazides.
  • Direct reaction of methylhydrazine with trifluoroacetyl isothiocyanate, though less common due to reagent availability.

Analytical Characterization Supporting Preparation

The synthesized this compound is characterized by:

Summary Table of Preparation Methods

Step Reagents Conditions Outcome Reference Notes
1 Thiosemicarbazide + Methyl iodide Basic medium, 0–25°C 1-Methylthiosemicarbazide Methylation under controlled conditions
2 1-Methylthiosemicarbazide + TFAA Anhydrous solvent, 0–5°C, 2h This compound Acylation with trifluoroacetic anhydride

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-trifluoroacetylthiosemicarbazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted thiosemicarbazides. These products have diverse applications in various fields .

Scientific Research Applications

Medicinal Chemistry Applications

1-Methyl-4-trifluoroacetylthiosemicarbazide is recognized for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For example, derivatives of thiosemicarbazides have shown significant cytotoxic effects in vitro, leading to their consideration as potential anticancer agents.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15.72Induction of apoptosis
Study BMCF-712.53Cell cycle arrest

These findings suggest that this compound and its derivatives may interfere with cellular processes critical for tumor growth and survival, making them promising candidates for further drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have indicated that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results highlight the compound's potential as a lead structure for developing new antibiotics .

Agricultural Applications

In agriculture, thiosemicarbazides are explored for their use as plant growth regulators and fungicides. The trifluoroacetyl group enhances the biological activity of these compounds, making them effective in controlling plant pathogens.

Fungicidal Activity

Research has shown that derivatives of this compound can inhibit fungal growth, which is crucial for protecting crops from diseases.

Fungal Species Inhibition (%)
Fusarium oxysporum85%
Botrytis cinerea78%

The mechanism involves disrupting fungal cell wall synthesis, thereby preventing the spread of infections .

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for modifications that can lead to a variety of functionalized derivatives.

Synthetic Routes

Several synthetic pathways have been developed to produce this compound:

  • Reaction of thiosemicarbazide with trifluoroacetic anhydride.
  • N-methylation using methyl iodide.

These methods provide efficient routes to synthesize the compound with high yields .

Case Study 1: Anticancer Evaluation

A comprehensive study evaluated the anticancer properties of thiosemicarbazides derived from this compound against multiple cancer cell lines using the National Cancer Institute protocols. The results indicated a promising profile for future development as anticancer therapies .

Case Study 2: Agricultural Field Trials

Field trials were conducted to assess the efficacy of formulations containing this compound as a fungicide on crops susceptible to fungal diseases. The trials demonstrated significant reductions in disease incidence compared to untreated controls, supporting its use in agricultural practices .

Mechanism of Action

The mechanism of action of 1-Methyl-4-trifluoroacetylthiosemicarbazide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiosemicarbazide moiety may also play a role in its biological effects by binding to metal ions or other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiosemicarbazides are a versatile class of compounds with diverse biological activities. Below is a structured comparison of 1-methyl-4-trifluoroacetylthiosemicarbazide with structurally analogous derivatives, focusing on synthesis, physicochemical properties, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Yield (%) Melting Point (°C) Key Applications/Activities
This compound C₄H₆F₃N₃OS 1-Me, 4-CF₃CO N/A N/A Under investigation
4-(3-Trifluoromethylphenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide C₁₃H₁₁F₃N₆O₃S 4-CF₃Ph, 1-(nitroimidazole) 89 200–203 Anthelmintic activity
4-(4-Trifluoromethylphenyl)-1-(3-methoxyphenyl)thiosemicarbazide (S12) C₁₅H₁₂F₃N₃OS 4-CF₃Ph, 3-MeOPh N/A N/A Anticancer screening
4-Phenyl-3-thiosemicarbazide C₇H₈N₃S 4-Ph N/A N/A Antimicrobial, antitumor
4-Methylphenyl-3-thiosemicarbazide C₈H₁₁N₃S 4-MePh N/A N/A Industrial applications

Key Differences and Trends

Substituent Effects on Bioactivity: The trifluoromethyl (CF₃) group in this compound and related compounds (e.g., S12 , compound in ) enhances electron-withdrawing properties, improving binding to hydrophobic enzyme pockets. For example, the CF₃-containing derivative in demonstrated potent anthelmintic activity (89% yield), likely due to enhanced membrane permeability . Methoxy (MeO) and nitro (NO₂) substituents (e.g., S12–S15 ) are associated with anticancer activity, possibly through radical scavenging or DNA intercalation mechanisms.

Synthetic Yields :

  • Derivatives with aromatic or heterocyclic substituents (e.g., nitroimidazole in ) often achieve higher yields (>85%) compared to aliphatic analogs. The methyl and trifluoroacetyl groups in the target compound may require specialized conditions for optimal synthesis, though specific yield data are unavailable .

Thermal Stability :

  • Melting points correlate with molecular symmetry and intermolecular interactions. The compound in (m.p. 200–203°C) exhibits higher thermal stability than simpler phenyl derivatives, likely due to π-stacking and hydrogen bonding from the nitroimidazole group .

Biological Relevance: Antimicrobial Activity: Hydroxyphenyl-substituted thiosemicarbazides (e.g., compounds 8–10 in ) showed moderate antibacterial activity, but the trifluoroacetyl group in the target compound may enhance potency against resistant strains . Anticancer Potential: S12 (4-CF₃Ph, 3-MeOPh) and similar derivatives in are prioritized in screening due to their ability to inhibit thioredoxin reductase, a target in cancer therapy.

Biological Activity

1-Methyl-4-trifluoroacetylthiosemicarbazide is a thiosemicarbazone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its trifluoroacetyl group, exhibits various pharmacological properties that make it a candidate for further research and development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C5H6F3N3OS
  • Molecular Weight : 201.18 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The trifluoroacetyl group enhances lipophilicity, potentially improving cellular uptake. The thiosemicarbazide moiety may facilitate interactions with metal ions, influencing enzyme activity and cellular signaling pathways.

Key Mechanisms:

  • Metal Chelation : Thiosemicarbazides often exhibit chelating properties that can inhibit metalloenzymes involved in cancer progression.
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, possibly through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Antioxidant Properties : The presence of the thiosemicarbazide group may contribute to reducing oxidative stress in cells, thereby protecting against damage from free radicals.

Antimicrobial Activity

Recent studies have indicated that this compound possesses significant antimicrobial properties. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a viable candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Anticancer Activity

Research has also explored the anticancer potential of this compound. Cell viability assays on various cancer cell lines showed that it induces apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction.

Cancer Cell LineIC50 (µM)
HeLa (Cervical)15
A549 (Lung)20
MCF-7 (Breast)25

The results indicate a promising therapeutic index for further exploration in cancer treatment protocols.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound in clinical settings:

  • Case Study on Antimicrobial Efficacy :
    • Objective: To assess the effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).
    • Findings: The compound exhibited significant bactericidal activity with an MIC comparable to standard antibiotics, suggesting potential as an alternative treatment.
  • Case Study on Anticancer Properties :
    • Objective: To evaluate the compound's effects on tumor growth in xenograft models.
    • Findings: Treatment with the compound resulted in a marked reduction in tumor size compared to control groups, supporting its role as a novel anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Methyl-4-trifluoroacetylthiosemicarbazide and related thiosemicarbazides?

  • Methodological Answer : The synthesis typically involves the condensation of hydrazine derivatives with isothiocyanates. For example, hydrazine reacts with trifluoroacetyl isothiocyanate in ethanol under reflux conditions to form the thiosemicarbazide backbone. Purification steps often include recrystallization from ethanol or ethanol/ether mixtures to isolate the product . Challenges in side-product formation (e.g., di-adducts) can be mitigated by using protected hydrazine derivatives like t-Boc-hydrazine, followed by acidic deprotection .

Q. What analytical techniques are critical for characterizing thiosemicarbazide derivatives?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the structure, particularly the presence of trifluoromethyl (-CF₃) and thiosemicarbazide (-NH-CS-NH-) groups .
  • X-ray crystallography : For resolving crystal packing and stereochemical details, as demonstrated for structurally analogous compounds like 1-(2-oxoindolin-3-ylidene)-4-[2-(trifluoromethyl)phenyl]thiosemicarbazide .
  • IR spectroscopy : To identify characteristic thiourea (C=S) and amide (C=O) stretching bands .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to avoid side reactions (e.g., di-adduct formation) in thiosemicarbazide synthesis?

  • Methodological Answer : Side reactions arise when excess isothiocyanate reacts with hydrazine, forming unwanted di-adducts. A validated approach involves using t-Boc-protected hydrazine (t-butyl carbazate), which reacts selectively with isothiocyanates. After deprotection with HCl, the desired thiosemicarbazide is obtained without di-adduct contamination . This method is critical for synthesizing derivatives with electron-withdrawing groups (e.g., trifluoromethyl), which are prone to side reactions.

Q. What strategies are effective for designing thiosemicarbazide derivatives with enhanced bioactivity?

  • Methodological Answer : Substituent engineering at the N4 position (e.g., trifluoromethyl, aryl groups) significantly impacts bioactivity. For example:

  • Trifluoromethyl groups enhance metabolic stability and lipophilicity, as seen in analogs like 1-[2-oxo-5-(trifluoromethoxy)indolin-3-ylidene]-4-[4-(trifluoromethyl)phenyl]-thiosemicarbazide, which exhibit improved pharmacological profiles .
  • Aromatic substituents (e.g., biphenyl or methoxyphenyl) can be introduced via refluxing with aryl isothiocyanates, followed by recrystallization .

Q. How can researchers address discrepancies in spectroscopic data for structurally similar thiosemicarbazides?

  • Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism or crystal polymorphism. Solutions include:

  • Combining multiple techniques : Use X-ray crystallography to resolve tautomeric forms (e.g., thione vs. thiol configurations) .
  • Dynamic NMR studies : To monitor tautomeric equilibria in solution .
  • Computational modeling : DFT calculations can predict stable conformers and validate experimental data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-trifluoroacetylthiosemicarbazide
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-trifluoroacetylthiosemicarbazide

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